9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate
Overview
Description
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . This compound is known for its unique structure, which includes a fluorenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(3-hydroxybutyl)carbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The fluorenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate include:
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate These compounds share the fluorenyl group but differ in the structure of the carbamate moiety. The unique combination of the fluorenyl group with the 3-hydroxybutyl carbamate in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZCRSLZGBEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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